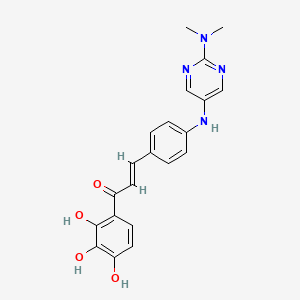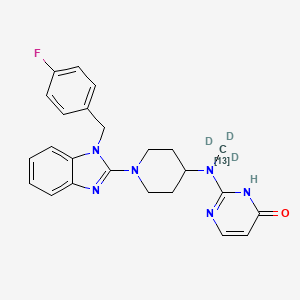
Mizolastine-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mizolastine-13C,d3 is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of Mizolastine, which is a second-generation non-sedating antihistamine used to treat symptoms of allergic rhinoconjunctivitis and urticaria . The isotopic labeling with carbon-13 and deuterium makes this compound particularly useful in scientific research, especially in the fields of pharmacokinetics and drug metabolism studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Mizolastine-13C,d3 involves the incorporation of carbon-13 and deuterium into the Mizolastine molecule. This can be achieved through various synthetic routes, including the use of isotopically labeled precursors. The reaction conditions typically involve the use of deuterated solvents and carbon-13 labeled reagents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize the use of expensive isotopically labeled reagents .
化学反応の分析
Types of Reactions: Mizolastine-13C,d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
科学的研究の応用
Mizolastine-13C,d3 has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Mizolastine in the body.
Drug Metabolism: Used to trace the metabolic pathways and identify metabolites of Mizolastine.
Biological Studies: Used in studies involving histamine H1 receptor antagonism and its effects on allergic reactions.
Industrial Applications: Used in the development of new antihistamine drugs and formulations.
作用機序
Mizolastine-13C,d3 exerts its effects by selectively antagonizing peripheral histamine H1 receptors. This prevents histamine from binding to its receptors, thereby inhibiting the histamine-induced symptoms of allergic reactions, such as itching, swelling, and redness . Additionally, this compound inhibits the release of histamine from mast cells and the migration of neutrophils, further contributing to its antiallergic properties .
類似化合物との比較
Mizolastine: The non-labeled parent compound.
Cetirizine: Another second-generation non-sedating antihistamine.
Loratadine: A second-generation antihistamine with similar uses.
Uniqueness: Mizolastine-13C,d3 is unique due to its isotopic labeling with carbon-13 and deuterium, which makes it particularly valuable in scientific research. The isotopic labeling allows for precise tracing and quantification in pharmacokinetic and metabolic studies, providing insights that are not possible with non-labeled compounds .
特性
分子式 |
C24H25FN6O |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
2-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-(trideuterio(113C)methyl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H25FN6O/c1-29(23-26-13-10-22(32)28-23)19-11-14-30(15-12-19)24-27-20-4-2-3-5-21(20)31(24)16-17-6-8-18(25)9-7-17/h2-10,13,19H,11-12,14-16H2,1H3,(H,26,28,32)/i1+1D3 |
InChIキー |
PVLJETXTTWAYEW-KQORAOOSSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])N(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5 |
正規SMILES |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


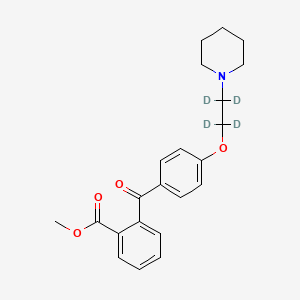

![(7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride](/img/structure/B12409869.png)

![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4](/img/structure/B12409881.png)
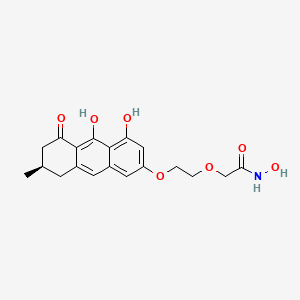
![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409892.png)
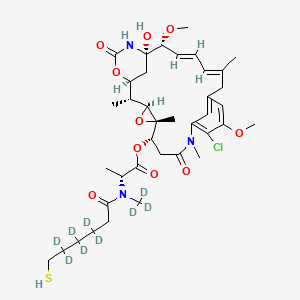
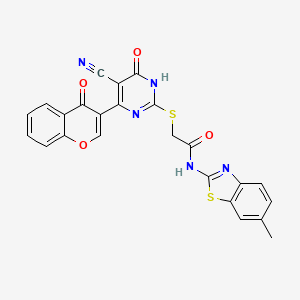
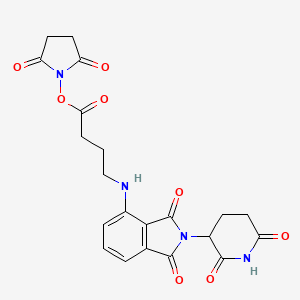
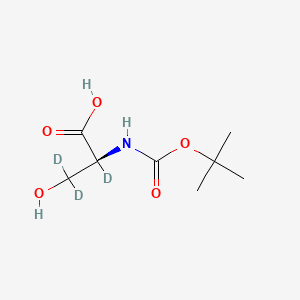
![sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl](15N)amino](1,2-13C2)ethanesulfonate](/img/structure/B12409915.png)
